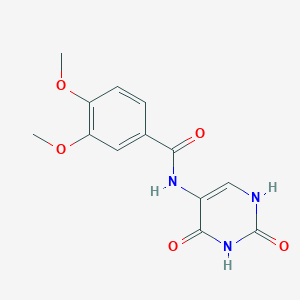![molecular formula C20H26N2O3 B5567611 3-methyl-8-[(1-phenylcyclopentyl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5567611.png)
3-methyl-8-[(1-phenylcyclopentyl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives involves a series of chemical reactions, starting from specific precursors and through various intermediates, leading to the target compound. For instance, a series of novel derivatives were synthesized, displaying potent inhibitory action on neural Ca-uptake and protective action against brain edema and memory deficits (Tóth et al., 1997).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a spiro framework, incorporating both oxa (oxygen) and diaza (nitrogen) elements. This structural motif contributes to their biological activity. The crystal structures of similar compounds have been determined, providing insight into their three-dimensional conformation and the relationship between structure and function (Quadrelli et al., 2011).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including cycloadditions, which are crucial for their synthesis. For example, cycloaddition of methylenelactams with nitrones resulted in derivatives with significant structural complexity (Chiaroni et al., 2000). The reactivity and functional group transformations in these compounds are essential for understanding their chemical properties.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure. The crystallography studies provide detailed insights into the arrangement of atoms within the compound and how this affects its physical state and stability (Wang et al., 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activity
- Antihypertensive Activity : A study explored the synthesis and antihypertensive properties of a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including compounds similar to 3-methyl-8-[(1-phenylcyclopentyl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one. These compounds showed potential as antihypertensive agents, particularly in spontaneous hypertensive rats. The study highlighted the role of specific substitutions in enhancing the antihypertensive activity of these compounds (Caroon et al., 1981).
Neuroprotective Effects
- Inhibition of Neural Calcium Uptake : Another research focused on the synthesis of novel 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives and their effect on inhibiting calcium uptake into cerebrocortical synaptosomes. These compounds showed promise in protecting against brain edema and in preventing learning and memory deficits induced by various agents. This suggests their potential use in addressing neurological disorders (Tóth et al., 1997).
Synthetic Applications
Spirolactam Synthesis for Peptide Mimetics : Research into spirolactams, which are conformationally restricted pseudopeptides, included the synthesis of derivatives related to 3-methyl-8-[(1-phenylcyclopentyl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one. These compounds were intended for use in peptide synthesis, highlighting their importance in the field of biomimetic chemistry (Fernandez et al., 2002).
Synthesis of Azaspiro[4.5]Decane Systems : The synthesis of azaspiro[4.5]decane systems, incorporating structures similar to 3-methyl-8-[(1-phenylcyclopentyl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one, was achieved through oxidative cyclization. This research contributes to the development of methodologies for creating complex cyclic systems, which are valuable in medicinal chemistry (Martin‐Lopez & Bermejo, 1998).
One-Pot Synthesis of N-Substituted Spirocarboxylic Acids : A study demonstrated a simple one-pot synthesis method for N-substituted 4-methyl-1-oxa-8-azaspiro[4.5]deca-3-en-3-carboxylic acids. This research provides a straightforward approach to synthesizing spirocyclic compounds, which are significant in various chemical applications (Yu et al., 2015).
Eigenschaften
IUPAC Name |
3-methyl-8-(1-phenylcyclopentanecarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-21-15-19(25-18(21)24)11-13-22(14-12-19)17(23)20(9-5-6-10-20)16-7-3-2-4-8-16/h2-4,7-8H,5-6,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIDXMMPQFNNRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCN(CC2)C(=O)C3(CCCC3)C4=CC=CC=C4)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8-[(1-phenylcyclopentyl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-1,3-benzothiazol-2(3H)-one tricyclo[3.3.1.1~3,7~]dec-2-ylidenehydrazone](/img/structure/B5567536.png)

![(1S*,5R*)-6-methyl-3-[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567551.png)
![3-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxylic acid](/img/structure/B5567553.png)
![2-({4-ethyl-5-[(2-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5567555.png)
![5-(2-furyl)-4-[(3-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5567562.png)
![3-(3-hydroxy-3-methylbutyl)-N-[(1S)-2-hydroxy-1-phenylethyl]benzamide](/img/structure/B5567577.png)
![(3S*,4R*)-3-(dimethylamino)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-propyl-1-pyrrolidinecarboxamide](/img/structure/B5567599.png)
![4-methyl-N-[3-(2-methyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]benzamide](/img/structure/B5567621.png)

![N-[(3S*,4R*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5567626.png)
![methyl 3-{4-[(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)methyl]-1H-pyrazol-1-yl}propanoate](/img/structure/B5567628.png)

